

Protocol for Forced Degradation Studies of Canagliflozin

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Compound of Interest

Compound Name: *Canagliflozin Impurity 12*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for conducting forced degradation studies on the anti-diabetic drug, Canagliflozin. These studies are crucial for identifying potential degradation products, understanding the drug's intrinsic stability, and developing stability-indicating analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

Introduction

Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus. Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. This helps to elucidate the degradation pathways and the structure of degradation products. The information is vital for formulation development, packaging selection, and defining storage conditions.

Experimental Protocols

The following protocols outline the procedures for subjecting Canagliflozin to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light. These protocols are based on established methods and ICH guidelines.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Preparation of Stock Solution

A standard stock solution of Canagliflozin is required for all stress studies.

- Accurately weigh 100 mg of Canagliflozin reference standard.
- Transfer the powder to a 100 mL volumetric flask.
- Dissolve and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to obtain a concentration of 1000 µg/mL.[3]
- Sonicate for 15 minutes to ensure complete dissolution.

Acid Hydrolysis

- Transfer 10 mL of the Canagliflozin stock solution (1000 µg/mL) into a 100 mL volumetric flask.
- Add 10 mL of 2N Hydrochloric acid (HCl).[4]
- Reflux the solution at 60°C for 30 minutes.[4]
- Cool the solution to room temperature.
- Neutralize the solution by adding an equivalent amount of 2N Sodium Hydroxide (NaOH).
- Dilute to the final volume with the diluent (50:50 acetonitrile:water) to achieve a final concentration of 100 µg/mL.
- Filter the sample through a 0.45 µm syringe filter before analysis.

Alkaline Hydrolysis

- Transfer 10 mL of the Canagliflozin stock solution (1000 µg/mL) into a 100 mL volumetric flask.
- Add 10 mL of 2N Sodium Hydroxide (NaOH).[4]
- Reflux the solution at 60°C for 30 minutes.[4]

- Cool the solution to room temperature.
- Neutralize the solution by adding an equivalent amount of 2N Hydrochloric acid (HCl).
- Dilute to the final volume with the diluent to achieve a final concentration of 100 µg/mL.
- Filter the sample through a 0.45 µm syringe filter before analysis.

Oxidative Degradation

- Transfer 10 mL of the Canagliflozin stock solution (1000 µg/mL) into a 100 mL volumetric flask.
- Add 10 mL of 20% Hydrogen Peroxide (H₂O₂).[\[4\]](#)
- Reflux the solution at 60°C for 30 minutes.[\[4\]](#)
- Cool the solution to room temperature.
- Dilute to the final volume with the diluent to achieve a final concentration of 100 µg/mL.
- Filter the sample through a 0.45 µm syringe filter before analysis. Note: Studies have shown that Canagliflozin is susceptible to oxidative degradation, leading to the formation of an S-oxide derivative of the thiophene ring.[\[2\]](#)[\[5\]](#)

Thermal Degradation

- Accurately weigh 100 mg of Canagliflozin drug substance and place it in a hot air oven.[\[1\]](#)
- Expose the powder to a temperature of 105°C for 6 hours.[\[4\]](#)
- After exposure, allow the sample to cool to room temperature.
- Prepare a solution of the heat-treated sample in the diluent to achieve a final concentration of 100 µg/mL.
- Filter the sample through a 0.45 µm syringe filter before analysis.

Photolytic Degradation

- Prepare a solution of Canagliflozin in the diluent at a concentration of 1000 µg/mL.
- Expose the solution to UV light (e.g., in a UV chamber) for 7 days.[\[4\]](#)
- A parallel sample should be kept in the dark (e.g., wrapped in aluminum foil) to serve as a control.
- After exposure, dilute the sample with the diluent to a final concentration of 100 µg/mL.
- Filter the sample through a 0.45 µm syringe filter before analysis. Note: As per ICH Q1B guidelines, photostability testing should involve exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Data Presentation

The following table summarizes the quantitative data from various forced degradation studies on Canagliflozin.

Stress Condition	Reagent/Condition	Duration	Temperature	Degradation (%)	Reference
Acid Hydrolysis	2N HCl	30 min	60°C	7.61	[4]
Alkaline Hydrolysis	2N NaOH	30 min	60°C	6.61	[4]
Oxidative Degradation	20% H ₂ O ₂	30 min	60°C	< 6	[4]
Thermal Degradation	Dry Heat	6 hours	105°C	< 6	[4]
Photolytic Degradation	UV Light	7 days	Ambient	< 6	[4]

Analytical Methodology

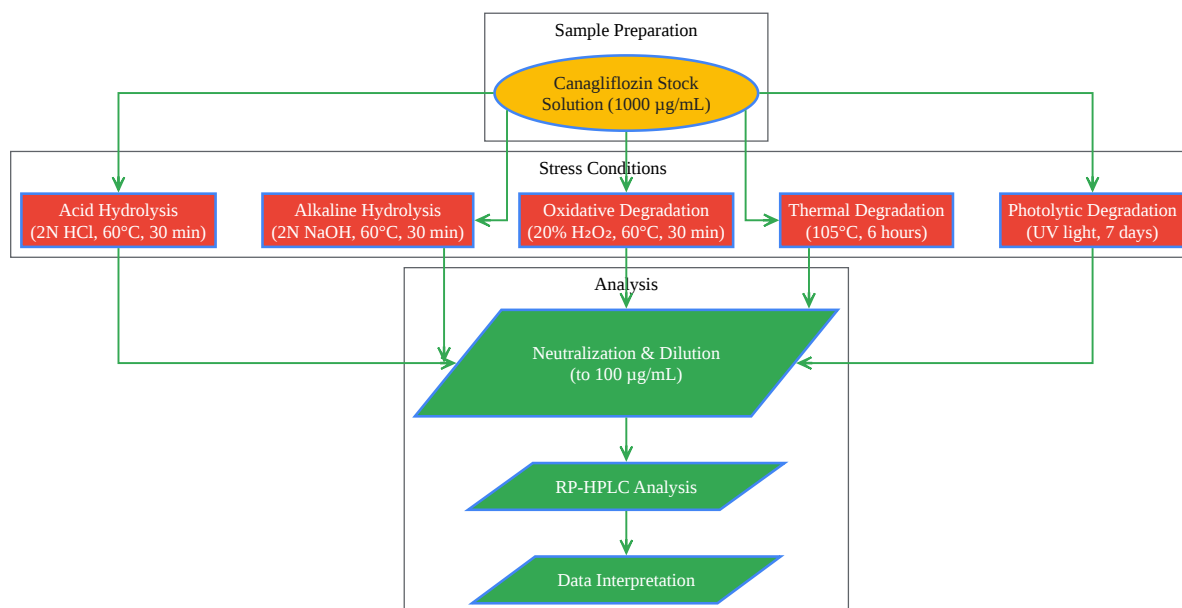
A stability-indicating analytical method is essential to separate the intact drug from its degradation products. A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed.

Table 2: Recommended RP-HPLC Method Parameters

Parameter	Specification
Instrument	HPLC with UV/PDA Detector
Column	C18 (e.g., Hypersil BDS, 100 mm x 4.6 mm, 5µm)
Mobile Phase	Buffer:Acetonitrile (53:47 v/v)
Diluent	Water:Acetonitrile (50:50 v/v)
Flow Rate	1.1 mL/min
Detection Wavelength	240 nm
Injection Volume	10 µL
Column Temperature	Ambient
Run Time	8 min

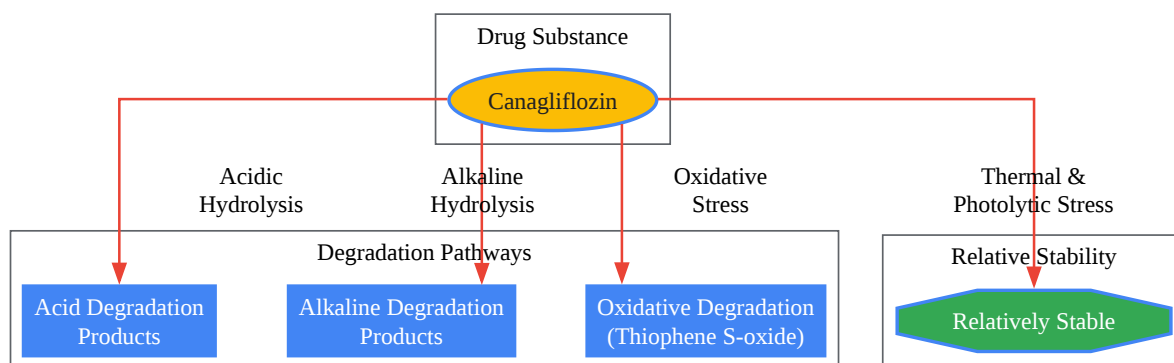
Visualizations

The following diagrams illustrate the experimental workflow and the degradation pathways of Canagliflozin.



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Caption: Experimental workflow for forced degradation studies of Canagliflozin.



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Caption: Simplified degradation pathways of Canagliflozin under various stress conditions.

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